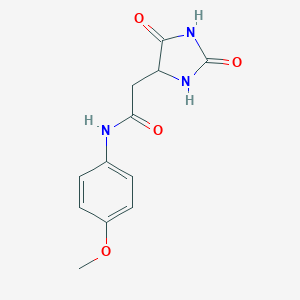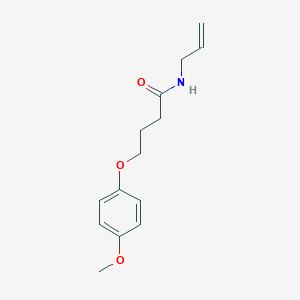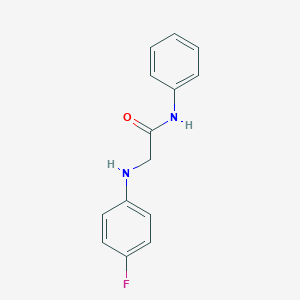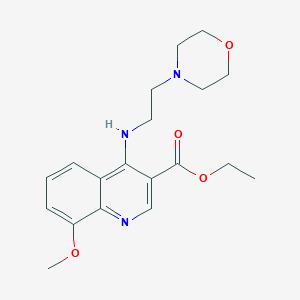![molecular formula C18H25NO3 B241708 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid, also known as PPCA, is a cyclic amino acid that has shown potential in various scientific research applications.
Mécanisme D'action
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and fatty acid synthase (FAS). COX-2 is involved in the production of prostaglandins, which play a role in inflammation and cancer progression. FAS is involved in the synthesis of fatty acids, which are essential for cancer cell growth. By inhibiting these enzymes, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid can reduce inflammation and inhibit cancer cell growth.
Biochemical and physiological effects:
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and metabolic effects. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid inhibits the activity of COX-2, reducing the production of prostaglandins and inflammation. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid also inhibits the activity of FAS, reducing the synthesis of fatty acids and inhibiting cancer cell growth. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has some limitations, including its solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid. One area of interest is the development of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid and its potential therapeutic applications. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid may also have applications in the development of new drugs for the treatment of cancer, inflammation, and metabolic disorders.
Méthodes De Synthèse
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid can be synthesized through a multistep process involving the reaction of 1,2,2-trimethylcyclopentanone with phenethylamine followed by the addition of isobutyl chloroformate and triethylamine. This process yields 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid in high purity and yield.
Applications De Recherche Scientifique
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
Propriétés
Nom du produit |
1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1,2,2-trimethyl-3-(1-phenylethylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(13-8-6-5-7-9-13)19-15(20)14-10-11-18(4,16(21)22)17(14,2)3/h5-9,12,14H,10-11H2,1-4H3,(H,19,20)(H,21,22) |
Clé InChI |
DJKAHODAMHQADM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
Solubilité |
45.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)